molecular formula C9H7BrN2OS B1384221 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 174313-65-6

6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No. B1384221
M. Wt: 271.14 g/mol
InChI Key: SVBCWQRLMSLKSY-UHFFFAOYSA-N
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Patent
US08809355B2

Procedure details

To a solution of compound 4a (8.43 g, 32.8 mmol) in 130 mL of DMF was added a solution sodium methoxide (0.50 M, 32.8 mmol) in methanol (65.6 mL) and the mixture was stirred at room temperature for 15 minutes. Iodomethane (2.04 mL, 32.8 mmol) was added and the reaction mixture was stirred at room temperature for 22 hours. The solvents were evaporated under reduced pressure and the remaining solid was dissolved in 500 mL of EtOAc and washed with 400 mL of a saturated solution of aqueous NaHCO3. The organic layer was dried over MgSO4, concentrated under reduced pressure and precipitated from 50 mL of ethyl alcohol, to give 5a as a white solid (8.03 g, 90%). mp: 230° C.,
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
32.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
65.6 mL
Type
solvent
Reaction Step One
Quantity
2.04 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[S:12])[NH:6][C:5]2=[O:13].[CH3:14][O-].[Na+].IC>CN(C=O)C.CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([S:12][CH3:14])[NH:6][C:5]2=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
8.43 g
Type
reactant
Smiles
BrC=1C=C2C(NC(NC2=CC1)=S)=O
Name
Quantity
32.8 mmol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
65.6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.04 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the remaining solid was dissolved in 500 mL of EtOAc
WASH
Type
WASH
Details
washed with 400 mL of a saturated solution of aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
precipitated from 50 mL of ethyl alcohol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C2C(NC(=NC2=CC1)SC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.03 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.